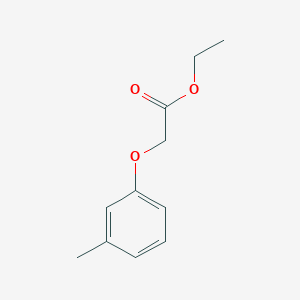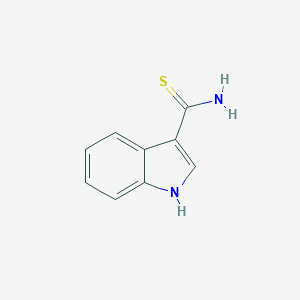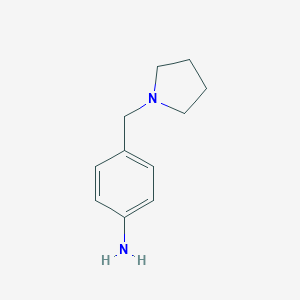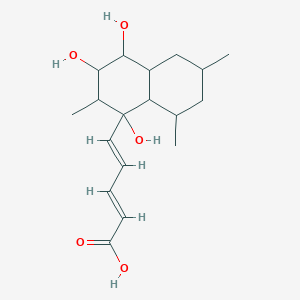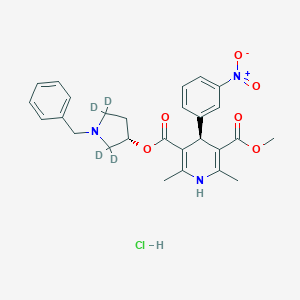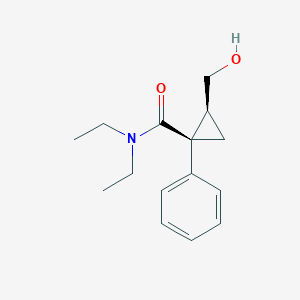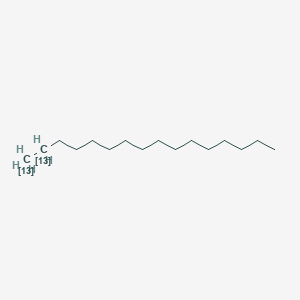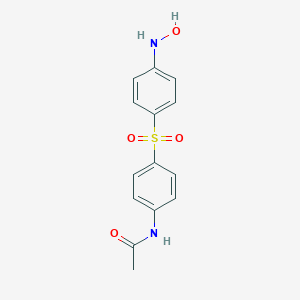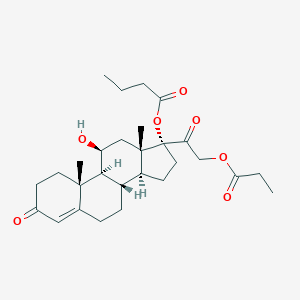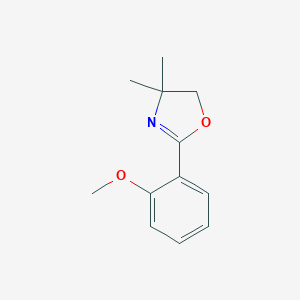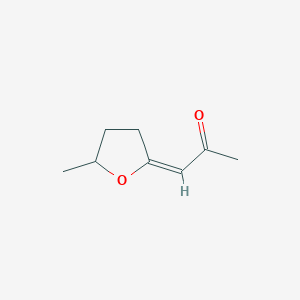
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, also known as MOP or 5-MOP, is a chemical compound that is commonly used in scientific research. It is a photosensitizer, which means that it can become activated by light and produce reactive oxygen species that can damage cells. This property makes it useful for a variety of applications, including photodynamic therapy and DNA crosslinking.
Mechanism of Action
The mechanism of action of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can damage cells by causing oxidative stress and DNA damage. In photodynamic therapy, the reactive oxygen species can selectively kill cancer cells, while sparing healthy cells.
Biochemical and Physiological Effects:
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of DNA repair mechanisms. These effects are largely due to the production of reactive oxygen species upon activation by light.
Advantages and Limitations for Lab Experiments
One advantage of using (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one in lab experiments is its specificity for cancer cells. Because (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one is activated by light, it can be targeted to specific areas of the body, allowing for selective killing of cancer cells. However, one limitation is the potential for off-target effects, as reactive oxygen species can damage healthy cells as well.
Future Directions
There are a variety of future directions for research involving (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, including the development of new photosensitizers with improved specificity and efficacy, the optimization of photodynamic therapy protocols, and the exploration of new applications for DNA crosslinking. Additionally, further research is needed to better understand the biochemical and physiological effects of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, and to identify potential ways to mitigate off-target effects.
Synthesis Methods
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-methylfuran with ethyl acetoacetate in the presence of a base, or the reaction of 2-methylfuran with acetylacetone in the presence of a Lewis acid. The resulting product can be purified through a variety of methods, including column chromatography or recrystallization.
Scientific Research Applications
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has a variety of applications in scientific research, particularly in the fields of photodynamic therapy and DNA crosslinking. In photodynamic therapy, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to selectively kill cancer cells by activating the photosensitizer with light, which then produces reactive oxygen species that damage the cancer cells. In DNA crosslinking, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to link together two strands of DNA, which can be useful for studying DNA repair mechanisms.
properties
CAS RN |
144175-17-7 |
|---|---|
Product Name |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h5,7H,3-4H2,1-2H3/b8-5+ |
InChI Key |
IOTIWGSZUNUQRZ-VMPITWQZSA-N |
Isomeric SMILES |
CC1CC/C(=C\C(=O)C)/O1 |
SMILES |
CC1CCC(=CC(=O)C)O1 |
Canonical SMILES |
CC1CCC(=CC(=O)C)O1 |
synonyms |
2-Propanone, 1-(dihydro-5-methyl-2(3H)-furanylidene)-, (1E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



